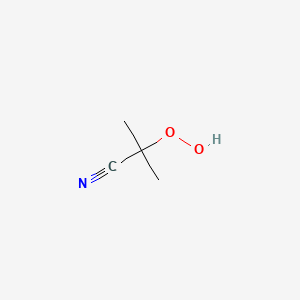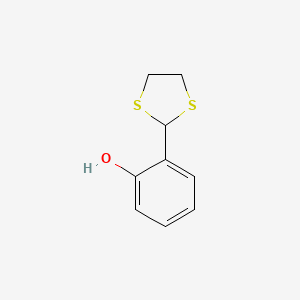![molecular formula C20H16N5O6S+ B14732452 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium CAS No. 12221-09-9](/img/structure/B14732452.png)
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by sulfonation to add the benzenesulfonyl group. The final step involves the diazotization of the aromatic amine to form the diazonium salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the diazonium group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Electrophilic substitution reactions often require catalysts such as aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The benzenesulfonyl and nitro groups can also participate in redox reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Nitrobenzene derivatives: Compounds with nitro groups that undergo similar reduction and substitution reactions.
Other azo dyes: Compounds with azo groups that have similar applications in dyes and pigments.
Uniqueness
What sets 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both benzenesulfonyl and nitro groups, along with the diazonium functionality, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
12221-09-9 |
|---|---|
Molekularformel |
C20H16N5O6S+ |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-4,5-dimethoxybenzenediazonium |
InChI |
InChI=1S/C20H16N5O6S/c1-30-18-11-16(22-21)17(12-19(18)31-2)24-23-15-9-8-13(25(26)27)10-20(15)32(28,29)14-6-4-3-5-7-14/h3-12H,1-2H3/q+1 |
InChI-Schlüssel |
HMDCSQAXBAPSLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)[N+]#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
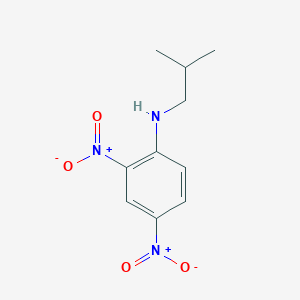
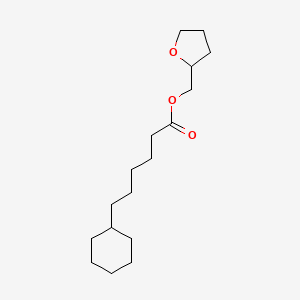

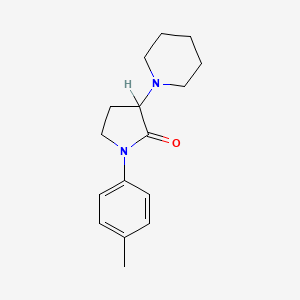
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
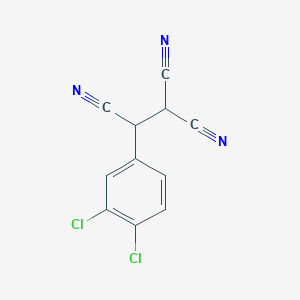

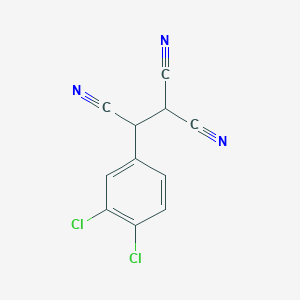
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)


